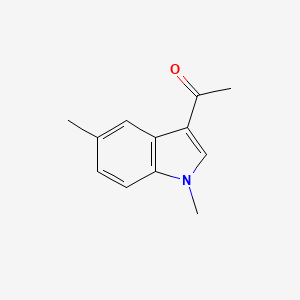

1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone

Description

Contextualizing Indole-3-ethanone Derivatives in Contemporary Chemical Research

Indole-3-ethanone derivatives are pivotal intermediates and target molecules in modern chemical research, primarily owing to their diverse biological activities. The indole (B1671886) nucleus itself is a key component in numerous bioactive molecules, and the introduction of an ethanone (B97240) group at the C-3 position provides a versatile handle for further chemical modifications, leading to a wide spectrum of pharmacological properties.

Research has demonstrated that indole-3-ethanone derivatives exhibit a range of biological effects, including potential as antibacterial and antimalarial agents. For instance, studies on related structures like (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives have shown promising activity against resistant bacterial strains. nih.gov Furthermore, indolyl-3-ethanone-α-thioethers have been identified as a new class of antimalarial compounds. nih.gov The versatility of the indole-3-ethanone scaffold is further highlighted by its role in the development of inhibitors for biological targets such as the CBP/EP300 bromodomain, which are implicated in diseases like castration-resistant prostate cancer. nih.gov

The significance of this class of compounds is underscored by the continuous development of novel synthetic routes to access them and their analogs. The exploration of new indole derivatives remains a vibrant area of research, with studies focusing on their synthesis and evaluation for various therapeutic applications, including as anti-inflammatory and analgesic agents. eurekaselect.combenthamdirect.comresearchgate.net

Table 1: Physicochemical Properties of 1-(1-methyl-1H-indol-3-yl)-1-ethanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H11NO | sigmaaldrich.com |

| Molecular Weight | 173.21 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI | 1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 | sigmaaldrich.com |

| InChI Key | HYLFRICFKVJJOZ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES string | CC(=O)c1cn(C)c2ccccc12 | sigmaaldrich.com |

Historical Trajectory of Indole Functionalization at the C-3 Position and Ketone Integration

The functionalization of the indole ring has been a central theme in heterocyclic chemistry for over a century. The C-3 position is inherently the most nucleophilic and thus the most reactive site for electrophilic substitution, a characteristic that has been extensively exploited in synthesis.

Historically, the Friedel-Crafts reaction has been a cornerstone for introducing acyl groups, including ketones, at the C-3 position of indoles. This method, however, can be limited by the need for harsh conditions and the potential for side reactions. Over the last few decades, significant progress has been made in developing milder and more selective methods for C-3 functionalization. rsc.org

The advent of transition-metal-catalyzed cross-coupling and C-H functionalization reactions has revolutionized indole chemistry. rsc.org These modern techniques offer unprecedented efficiency and selectivity in forging new carbon-carbon bonds at specific positions of the indole nucleus. The direct C-H functionalization of indoles has emerged as a particularly powerful strategy, avoiding the need for pre-functionalized starting materials and thus improving atom economy. nih.govacs.orgchim.it While the C-2 and C-3 positions are the most readily functionalized due to the inherent reactivity of the pyrrole (B145914) ring, elegant methods have also been developed for the more challenging functionalization of the benzenoid moiety at the C-4, C-5, C-6, and C-7 positions. researchgate.net

The integration of a ketone at the C-3 position is a key transformation that provides a versatile synthetic intermediate. For example, Grignard reactions with Weinreb amides of indole-3-acetic acid offer a facile route to indol-3-yl ketones. researchgate.net These ketones can then be further elaborated into more complex molecular architectures. The development of methods for the synthesis of trifluoromethyl(indolyl)phenylmethanols from indoles and aromatic fluoromethyl ketones further illustrates the ongoing innovation in this area. nih.gov

Identification of Key Research Gaps in the Academic Understanding of 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone

Despite the extensive research into indole-3-ethanone derivatives, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While chemical suppliers list the compound and its isomers, such as 1-(1-methyl-1H-indol-3-yl)-1-ethanone and 1-(1-Methyl-1H-indol-5-yl)ethanone, there is a notable absence of dedicated academic studies on the 5-methyl substituted variant. sigmaaldrich.comchemicalbook.comchemicalbook.com

The primary research gaps can be summarized as follows:

Synthesis and Characterization: There is a lack of published, optimized, and well-characterized synthetic routes specifically for this compound. While general methods for indole acylation could theoretically be applied, specific reaction conditions, yields, and detailed spectroscopic characterization for this particular molecule are not readily available in the peer-reviewed literature.

Physicochemical Properties: Comprehensive data on the physicochemical properties of this compound, such as its solubility, stability, and crystalline structure, are not documented.

Biological Activity and Pharmacological Profile: There is a dearth of information regarding the biological activity of this compound. Its potential as a therapeutic agent in any disease area remains unexplored. The influence of the methyl groups at the N-1 and C-5 positions on the biological activity of the indole-3-ethanone scaffold is an open question.

Chemical Reactivity and Synthetic Utility: The reactivity of this compound as a synthetic intermediate has not been investigated. Its potential for further functionalization to create more complex molecules is an area ripe for exploration.

The lack of research on this specific derivative presents a clear opportunity for further investigation. Studies aimed at its synthesis, characterization, and biological evaluation could provide valuable insights into the structure-activity relationships of indole-3-ethanone derivatives and potentially lead to the discovery of new chemical entities with interesting pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,5-dimethylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-4-5-12-10(6-8)11(9(2)14)7-13(12)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRZIKCELMKUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthetic Methodologies for 1 5 Methyl 1 Methyl 1h Indol 3 Yl Ethanone

Retrosynthetic Analysis of 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone

A logical retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the acetyl group at the C-3 position of the indole (B1671886) ring. This approach is predicated on the well-established reactivity of the indole nucleus, particularly its high nucleophilicity at the C-3 position, which makes it amenable to electrophilic substitution reactions such as Friedel-Crafts acylation.

The primary disconnection severs the bond between the indole C-3 carbon and the carbonyl carbon of the ethanone (B97240) moiety. This leads to the key precursor, 1,5-dimethyl-1H-indole, and an acetylating agent, such as acetyl chloride or acetic anhydride. This retrosynthetic step is illustrated in the following scheme:

Further disconnection of the 1,5-dimethyl-1H-indole precursor can be envisioned through various indole synthesis methodologies, such as the Fischer, Bischler, or Larock indole syntheses, starting from appropriately substituted anilines and carbonyl compounds or alkynes. beilstein-journals.org For instance, the Fischer indole synthesis would involve the reaction of 4-methylphenylhydrazine with a suitable ketone or aldehyde, followed by N-methylation.

Direct Acylation Strategies for Indole Derivatives and Specificity for C-3 Position

Direct acylation of the indole ring is a common and effective method for the synthesis of 3-acylindoles. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C-3 position, making it the most nucleophilic site.

Friedel-Crafts Acylation Approaches to this compound

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and has been widely applied to the synthesis of 3-acylindoles. researchgate.net This reaction involves the treatment of an indole with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.com For the synthesis of this compound, the starting material would be 1,5-dimethyl-1H-indole.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. This acylium ion is then attacked by the electron-rich C-3 position of the indole ring. A subsequent deprotonation step restores the aromaticity of the indole system, yielding the desired 3-acetylindole (B1664109) derivative.

A variety of Lewis acids can be employed, with aluminum chloride (AlCl₃) being a traditional choice. thermofisher.com However, other Lewis acids such as tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂) have also been effectively used. nih.gov The choice of Lewis acid and reaction conditions can be crucial to avoid side reactions, such as acylation at the nitrogen atom (for N-unsubstituted indoles) or polymerization of the indole. mdpi.com In the case of the N-methylated substrate, 1,5-dimethyl-1H-indole, N-acylation is not a competing pathway.

| Catalyst | Acylating Agent | Solvent | Yield (%) | Reference |

| AlCl₃ | Acetyl chloride | Dichloromethane | Good | thermofisher.com |

| SnCl₄ | Acetic anhydride | Dichloromethane | High | nih.gov |

| Y(OTf)₃ | Acetic anhydride | [BMI]BF₄ | 83 (for 5-methylindole) | mdpi.com |

| DBN | Acyl chloride | Not specified | High | researchgate.net |

Lewis Acid and Brønsted Acid Catalyzed Acylation Routes

Both Lewis acids and Brønsted acids can effectively catalyze the acylation of indoles at the C-3 position, often with high regioselectivity.

Lewis Acid Catalysis:

As mentioned in the context of Friedel-Crafts reactions, a wide array of Lewis acids are effective catalysts. Metal triflates, such as yttrium triflate (Y(OTf)₃), have emerged as particularly efficient and water-tolerant catalysts for this transformation. mdpi.com These catalysts can be used in catalytic amounts, which is an advantage over the often stoichiometric amounts required for traditional Lewis acids like AlCl₃. mdpi.com The use of ionic liquids as solvents in conjunction with metal triflates can further enhance the reaction rate and facilitate catalyst recycling. mdpi.com

Brønsted Acid Catalysis:

Brønsted acids can also promote the acylation of indoles. While strong mineral acids can lead to polymerization of the indole, milder Brønsted acids or acidic conditions can be employed successfully. For instance, reactions catalyzed by acids such as p-toluenesulfonic acid (p-TsOH) or in the presence of acidic zeolites have been reported for the acylation of indoles. These methods offer an alternative to metal-based Lewis acid catalysis.

Multi-Component Reaction Sequences Incorporating Indole Ring Formation and Ethanone Introduction

Multi-component reactions (MCRs) offer a powerful strategy for the efficient construction of complex molecules in a single synthetic operation. nih.gov While a direct one-pot, multi-component synthesis of this compound from simple precursors is not extensively documented, the principles of MCRs can be applied to streamline the synthesis of functionalized indoles.

Strategies Involving Pre-functionalized Indole Scaffolds

A highly effective and common strategy for the synthesis of this compound involves the use of a pre-functionalized indole scaffold, namely 1,5-dimethyl-1H-indole. This approach separates the construction of the core indole ring from the introduction of the acetyl group.

The synthesis of the 1,5-dimethyl-1H-indole precursor can be achieved through various established indole syntheses. For example, the Fischer indole synthesis starting from 4-methylphenylhydrazine and a suitable carbonyl compound, followed by N-methylation with a reagent like methyl iodide, provides a reliable route to this intermediate.

| Precursor | Reagents | Product | Reference |

| 5-Acetylindole | Methyl iodide, Sodium hydride | 1-(1-Methyl-1H-indol-5-yl)ethanone | chemicalbook.com |

| 1,5-dimethyl-1H-indole | Acetyl chloride, AlCl₃ | This compound | thermofisher.com |

Tandem Cyclization-Acylation Methodologies

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent an elegant and efficient synthetic strategy. While a direct tandem cyclization-acylation leading to this compound is not a commonly reported method, the concept can be explored.

For instance, a potential tandem sequence could involve the cyclization of a suitably substituted aniline derivative to form the indole ring, followed by an in-situ acylation at the C-3 position. One such hypothetical route could start with a 2-alkynyl aniline derivative. The cyclization to the indole could be catalyzed by a transition metal, such as palladium, and if the reaction conditions are compatible, a subsequent Friedel-Crafts acylation could be performed in the same pot. nih.gov However, the development of such a tandem process would require careful optimization of catalysts, reagents, and reaction conditions to ensure compatibility and achieve good yields of the desired product.

Organometallic Catalysis in the Synthesis of this compound

Organometallic catalysis provides powerful tools for the construction of complex molecules by enabling bond formations that are otherwise difficult to achieve. For the synthesis of 3-acylindoles like this compound, transition metals such as palladium and copper are instrumental in facilitating acylation and cross-coupling reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile methods for C-C and C-N bond formation. In the context of synthesizing 3-acylindoles, palladium-catalyzed acylation reactions are particularly relevant. One efficient strategy involves the direct acylation of the indole nucleus. For instance, the palladium-catalyzed acylation of free (N-H) indoles using nitriles as the acylating agent has been developed. nih.govresearchgate.net This method proceeds effectively using a Pd(OAc)₂/2,2'-bipyridine system, with D-(+)-camphorsulfonic acid as an additive. nih.gov A proposed mechanism involves the carbopalladation of the nitrile followed by the hydrolysis of the resulting ketimine intermediate to yield the final 3-acylindole. nih.gov

Another advanced approach is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can be used to construct the indole core itself, followed by functionalization. mdpi.com These methods offer high regioselectivity and can be adapted for various substituted anilines, providing a pathway to functionalized indoles that could serve as precursors to the target molecule. mdpi.com

Table 1: Examples of Palladium-Catalyzed Synthesis of 3-Acylindoles

| Precursor(s) | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole, Acetonitrile (B52724) | Pd(OAc)₂, 2,2'-Bipyridine, CSA | 3-Acetylindole | 85% | nih.gov |

| 1-(Phenylsulfonyl)indole, Acetic Anhydride | Pd(OAc)₂ | 1-(Phenylsulfonyl)-3-acetylindole | High | researchgate.net |

| N-Aryl Enamine | Pd Catalyst | 2-Methyl-1H-indole-3-carboxylate | Excellent | mdpi.com |

Note: This table presents data for the synthesis of the 3-acylindole core and closely related analogs, illustrating the applicability of the methodology.

Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. Copper-catalyzed methods have been successfully employed in the synthesis of a wide array of indole derivatives. researchgate.net Tandem reactions, such as the copper-catalyzed Ullmann-type C-N bond formation combined with an intramolecular cross-dehydrogenative coupling, provide a one-pot synthesis of multisubstituted indoles from simple starting materials like aryl iodides and enamines. organic-chemistry.org

Specifically for indole synthesis, the Madelung reaction, which involves the intramolecular cyclization of an N-(2-alkylphenyl)alkanamide, can be modernized through copper catalysis. A one-pot tandem process combining Cu-catalyzed amidation with cyclization has been developed, allowing for the synthesis of 2,3-substituted indoles from 2-iodophenylacetonitrile and various alkanamides. semanticscholar.org This approach avoids the harsh conditions (strong bases, high temperatures) of the traditional Madelung synthesis. semanticscholar.org Such strategies could be adapted to create the 1,5-dimethylindole scaffold, which can then be acylated at the C3 position to yield the target compound.

Table 2: Copper-Catalyzed Methodologies for Indole Synthesis

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Tandem C-N Formation/CDC | CuI, Johnphos, KHCO₃ | One-pot synthesis from aryl iodides and enamines. | organic-chemistry.org |

| Madelung-Type Synthesis | CuI, Diamine Ligand, K₃PO₄ | Amidation of 2-iodophenylacetonitrile followed by cyclization. | semanticscholar.org |

| Multicomponent Reaction | CuSO₄ | In situ generation of dienes and dienophiles for Diels-Alder reaction. | nih.gov |

Note: This table highlights general copper-catalyzed methods applicable to the synthesis of the indole scaffold.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Principles such as the use of alternative energy sources (microwaves, light), and minimizing solvent use are central to developing more sustainable synthetic routes.

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. beilstein-journals.org Solvent-free, or solid-state, reactions can be promoted by grinding the reactants together, sometimes with a solid support like clay or silica. For the synthesis of indole derivatives, solvent-free conditions have been shown to be effective. For example, the Nenitzescu indole synthesis, a reaction between benzoquinones and enamines, can be carried out efficiently under reflux in the presence of montmorillonite KSF clay, which acts as a solid acid catalyst, aligning with green chemistry principles. chemicalbook.com While specific solvent-free methods for the acylation of 1,5-dimethylindole are not widely reported, the principle is broadly applicable to many condensation and cyclization reactions in heterocyclic chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. nih.govnih.gov The application of microwave irradiation to indole synthesis is well-documented. nih.gov For instance, an efficient and rapid synthesis of 1-acetyl-1H-indol-3-yl acetate derivatives has been achieved through microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids in the presence of acetic anhydride. reading.ac.uk

Furthermore, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form indole-3-carboxylate derivatives has been optimized using microwave heating, which significantly reduces reaction times while maintaining excellent yields. mdpi.com This synergy between metal catalysis and microwave assistance represents a highly efficient and green approach that could be applied to the synthesis of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Triazole-Carbazole Derivatives | 10-12 hours | 8-15 minutes | Yes | nih.gov |

| Cyclization of 2-[(carboxymethyl)amino]benzoic acids | Not specified | 1 minute | Rapid Synthesis | reading.ac.uk |

| Pd-Catalyzed Cyclization of N-Aryl Enamines | 24 hours | 30 minutes | Yes | mdpi.com |

Note: This table illustrates the general advantages of microwave irradiation in the synthesis of indole and related heterocyclic structures.

Photochemical reactions utilize light as an energy source to drive chemical transformations, often under mild conditions at ambient temperature. While photochemical methods are employed for various reactions in indole chemistry, their application to the direct synthesis of 3-acylindoles is not as common as thermal or catalyzed methods. The literature describes photochemical reactions of enamino ketones and the photolysis of acyloins as potential routes for the acylation of pyrroles and indoles. chemijournal.com However, specific, high-yield photochemical methods for the synthesis of this compound are not well-established in current scientific literature. This remains an area with potential for future development in the field of green and sustainable synthesis.

The introduction of an acetyl group at the C3 position of the indole nucleus is a common transformation that can be achieved through several reliable methods, most notably the Friedel-Crafts acylation and the Vilsmeier-Haack reaction. For the synthesis of this compound, the starting material would be 1,5-dimethylindole.

Friedel-Crafts Acylation:

This classic method involves the reaction of an aromatic or heteroaromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.govsigmaaldrich.com For the synthesis of the target compound, 1,5-dimethylindole would be reacted with acetyl chloride or acetic anhydride. Common Lewis acids employed for this transformation include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide. The electrophile, an acylium ion, is generated in situ and preferentially attacks the electron-rich C3 position of the indole ring. ksu.edu.sa

A general procedure would involve dissolving 1,5-dimethylindole in a suitable solvent, followed by the addition of the Lewis acid at a low temperature to control the initial exothermic reaction. The acetylating agent is then added dropwise, and the reaction mixture is stirred, often at room temperature or with gentle heating, until completion. An aqueous workup is then performed to quench the reaction and remove the catalyst.

Vilsmeier-Haack Reaction:

An alternative and often milder method for the formylation and acylation of electron-rich heterocycles is the Vilsmeier-Haack reaction. cambridge.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide, and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org For the synthesis of this compound, N,N-dimethylacetamide would be the appropriate choice to introduce the acetyl group.

The reaction proceeds by the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as the electrophile. This electrophile attacks the C3 position of the 1,5-dimethylindole. The resulting iminium salt is then hydrolyzed during workup to yield the final ketone product. This method often offers the advantage of avoiding the use of strong Lewis acids, which can sometimes lead to side reactions or degradation of sensitive substrates.

| Method | Acylating Agent | Catalyst/Reagent | Typical Solvents | General Observations |

| Friedel-Crafts Acylation | Acetyl chloride or Acetic anhydride | AlCl₃, SnCl₄, ZnCl₂ | Dichloromethane, Carbon disulfide | A versatile and widely used method. The choice of Lewis acid and solvent can significantly impact the yield and purity. |

| Vilsmeier-Haack Reaction | N,N-Dimethylacetamide | Phosphorus oxychloride (POCl₃) | Dichloromethane, 1,2-Dichloroethane | Generally milder conditions compared to Friedel-Crafts. Often preferred for substrates sensitive to strong Lewis acids. |

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Achieving a high yield of the desired product with minimal side-product formation is a critical aspect of synthetic chemistry. The optimization of reaction parameters for the acylation of 1,5-dimethylindole is crucial for an efficient synthesis of this compound.

Key Parameters for Optimization in Friedel-Crafts Acylation:

Lewis Acid Stoichiometry: The amount of Lewis acid can significantly influence the reaction rate and yield. A stoichiometric amount or a slight excess is often required as the Lewis acid complexes with both the acylating agent and the product ketone.

Temperature: The reaction temperature needs to be carefully controlled. Low temperatures are often employed during the initial addition of reagents to manage the exothermicity of the reaction. The reaction is then typically allowed to proceed at room temperature or with gentle heating to drive it to completion.

Solvent Choice: The polarity and coordinating ability of the solvent can affect the activity of the Lewis acid and the solubility of the reactants. Non-polar, non-coordinating solvents like dichloromethane and carbon disulfide are generally preferred.

Reaction Time: The reaction time should be monitored to ensure complete conversion of the starting material without the formation of degradation products. Thin-layer chromatography (TLC) is a common technique for monitoring the progress of the reaction.

Key Parameters for Optimization in the Vilsmeier-Haack Reaction:

Reagent Stoichiometry: The molar ratio of 1,5-dimethylindole to the Vilsmeier reagent is a critical parameter. A slight excess of the Vilsmeier reagent is often used to ensure complete conversion.

Temperature of Reagent Formation and Reaction: The Vilsmeier reagent is typically pre-formed at a low temperature before the addition of the indole substrate. The subsequent reaction with the indole may be carried out at room temperature or with heating.

Hydrolysis Conditions: The final hydrolysis step to convert the intermediate iminium salt to the ketone is also important. The pH and temperature of the aqueous workup can impact the final yield and purity of the product.

| Parameter | Influence on the Reaction | General Optimization Strategy |

| Catalyst/Reagent Concentration | Affects reaction rate and can influence the formation of byproducts. | Systematic variation of the molar equivalents of the Lewis acid or Vilsmeier reagent to find the optimal concentration for maximum yield. |

| Temperature | Controls the rate of reaction and the selectivity. Higher temperatures can lead to side reactions. | Initial low-temperature addition of reagents followed by gradual warming to the optimal reaction temperature, determined through experimentation. |

| Solvent | Influences the solubility of reactants and the reactivity of the catalyst. | Screening of various inert solvents to identify the one that provides the best balance of solubility and reactivity. |

| Reaction Time | Determines the extent of conversion. Prolonged reaction times can lead to product degradation. | Monitoring the reaction progress using techniques like TLC or HPLC to determine the optimal time for quenching the reaction. |

Chemo- and Regioselective Synthesis of this compound in the Presence of Other Functional Groups

The indole nucleus is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic and therefore the most reactive site. ksu.edu.sastackexchange.com This inherent reactivity provides a high degree of regioselectivity for the acylation reaction.

Regioselectivity:

In the case of 1,5-dimethylindole, the C3 position is overwhelmingly favored for electrophilic attack. The positive charge in the intermediate sigma complex can be effectively stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com Attack at other positions, such as C2, C4, C6, or C7, would lead to less stable intermediates. The presence of the methyl groups at the N1 and C5 positions further activates the indole ring towards electrophilic substitution. The N-methyl group increases the electron density of the pyrrole (B145914) ring, while the C5-methyl group is an activating group for the benzene ring. However, the directing effect of the indole nitrogen to the C3 position is the dominant factor.

Chemoselectivity:

When other functional groups are present on the 1,5-dimethylindole scaffold, the chemoselectivity of the acylation reaction becomes a key consideration.

Electron-donating groups: Functional groups that are electron-donating, such as alkoxy or amino groups, would further activate the indole ring, potentially leading to faster reaction rates. However, they could also be susceptible to reaction with the acylating agent or the Lewis acid. For instance, an amino group would likely be acylated, and a hydroxyl group could react with the Lewis acid. Protection of such functional groups may be necessary prior to the acylation step.

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro or cyano groups, would deactivate the indole ring towards electrophilic substitution. Harsher reaction conditions, such as higher temperatures or more potent Lewis acids, might be required to achieve acylation. The deactivating effect of these groups could also potentially alter the regioselectivity, although the C3 position is generally still favored.

Mechanistic Investigations and Chemical Transformations of 1 5 Methyl 1 Methyl 1h Indol 3 Yl Ethanone

Reactivity of the Ethanone (B97240) Moiety in 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone

The acetyl group attached to the C3 position of the indole (B1671886) ring is a versatile functional group that participates in a variety of chemical reactions. Its reactivity is influenced by the electron-donating nature of the indole ring.

Condensation Reactions (e.g., Aldol, Knoevenagel) and Derivative Formation

The α-methyl group of the ethanone moiety in 3-acetylindoles is sufficiently acidic to be deprotonated by a base, forming an enolate. This enolate can then act as a nucleophile in condensation reactions with carbonyl compounds.

Aldol-Type Condensation: In base-catalyzed reactions, such as the Claisen-Schmidt condensation, 3-acetylindoles react with aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. thepharmajournal.comthepharmajournal.com For this compound, a similar reaction with a substituted benzaldehyde (B42025) would be expected to yield the corresponding indole-based chalcone. These reactions are typically carried out in a protic solvent like methanol (B129727) with a base such as sodium hydroxide. thepharmajournal.com

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org While the target molecule itself does not have a classic active methylene group, it can react with compounds that do. More relevantly, the ethanone group can undergo condensation with active methylene compounds like malononitrile (B47326). For instance, the base-catalyzed reaction of 3-acetylindole (B1664109) with malononitrile has been reported to yield 2-[1-(1H-indol-3-yl)ethylidene]malononitrile. researchgate.net It is anticipated that this compound would undergo a similar transformation.

Table 1: Examples of Condensation Reactions with 3-Acetylindole Analogues

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 3-Acetylindole | Aromatic Aldehydes | NaOH / Methanol | Indole Chalcone | thepharmajournal.comthepharmajournal.com |

| 3-Acetylindole | Malononitrile | Dimethylamine | Vinylmalononitrile | researchgate.net |

Carbonyl Reduction and Oxidation Reactions

The carbonyl group of the ethanone moiety can be either reduced to an alcohol or a methylene group, or oxidized to a carboxylic acid derivative.

Reduction: The reduction of the acetyl group in 3-acetylindoles can be achieved using various reducing agents. Catalytic hydrogenation can be employed, though it may sometimes lead to over-reduction of the indole ring itself. organic-chemistry.org A milder and more chemoselective method involves the use of zinc dust in acetic acid, which has been shown to reduce related N-acyl-2,3-dihydro-4-pyridones to the corresponding piperidones. organic-chemistry.org The application of such a method to this compound would likely result in the reduction of the carbonyl to a hydroxyl group, forming the corresponding secondary alcohol.

Oxidation: The oxidation of 3-acetylindole using reagents like selenium dioxide or potassium permanganate (B83412) has been shown to yield 2-(1H-indol-3-yl)-2-oxoacetic acid. researchgate.net This reaction proceeds via oxidation of the methyl group of the acetyl moiety. It is expected that this compound would react similarly under these conditions to produce 2-(5-Methyl-1-methyl-1H-indol-3-yl)-2-oxoacetic acid.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. A notable example is the addition of Grignard reagents. The reaction of 3-acylindoles with Grignard reagents can lead to the formation of tertiary alcohols, which may subsequently undergo further reactions. acs.org Studies on 3-acylindoles have shown that these reactions can proceed with high stereoselectivity to afford substituted indolines, depending on the reaction conditions and quenching procedures. acs.org The enolate intermediate formed after the initial addition can be trapped, leading to highly functionalized products. acs.org

Electrophilic Aromatic Substitution on the Indole Ring of this compound

The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. The position of substitution is directed by the existing substituents: the N-methyl and C5-methyl groups are activating and ortho-, para-directing, while the C3-acetyl group is a deactivating, meta-directing group relative to its position. The C3 position, the most nucleophilic site in unsubstituted indole, is blocked. quimicaorganica.org Therefore, electrophilic attack will occur on the benzene (B151609) portion of the indole ring.

Halogenation Studies and Regioselectivity

The halogenation of indoles is a well-studied reaction. The regioselectivity in this compound is a result of the combined directing effects of the substituents. The C3-acetyl group deactivates the ring towards electrophilic attack and directs incoming electrophiles away from the C2 and C4 positions. The N-methyl and C5-methyl groups are activating. The C4 and C6 positions are ortho to the activating C5-methyl group, and the C6 position is also para to the nitrogen atom's activating influence.

In the case of 3-acetyl-5-hydroxyindole, bromination occurs selectively at the C6 position, with steric hindrance from the 3-acetyl group preventing substitution at C4. wuxiapptec.com For this compound, the C4 position is sterically hindered by the adjacent C3-acetyl group. The C6 position is activated by both the N-methyl (para-directing) and C5-methyl (ortho-directing) groups. The C7 position is less activated and sterically more accessible than C4, but less electronically favored than C6. Therefore, halogenation is most likely to occur at the C6 position, followed by the C4 and C2 positions as minor products.

Table 2: Predicted Regioselectivity of Halogenation

| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 | Deactivated by C3-acetyl | Moderate | Minor product |

| C4 | Activated by C5-methyl, deactivated by C3-acetyl | High (from C3-acetyl and C5-methyl) | Minor product |

| C6 | Activated by N-methyl and C5-methyl | Low | Major product |

| C7 | Moderately activated | Low | Possible minor product |

Nitration and Sulfonation Reaction Pathways

Nitration: The nitration of indoles must be carried out under carefully controlled conditions to avoid degradation of the acid-sensitive ring. quimicaorganica.org Studies on the nitration of 3-acetylindole have shown that reaction with concentrated nitric acid leads predominantly to the 6-nitro derivative, with a smaller amount of the 4-nitro isomer. umn.edu When 1,3-diacetylindole (B99430) is nitrated in concentrated sulfuric acid, a mixture containing the 5-nitro derivative is formed. umn.edu For this compound, the directing effects would favor nitration at the C6 position, and potentially at the C4 position, analogous to the halogenation outcome. The presence of the activating 5-methyl group would further enhance the reactivity at the C4 and C6 positions.

Sulfonation: Indoles are typically sulfonated using a milder reagent like the sulfur trioxide-pyridine complex to prevent polymerization that can occur under strongly acidic conditions. quimicaorganica.org In indoles where the C3 position is blocked, sulfonation can be difficult to achieve. researchgate.net However, some methods for direct C-H sulfonylation have been developed. For instance, an electrochemical method allows for the sulfonylation of indoles with inorganic sulfites. acs.org Another strategy employs a transient directing group to achieve C4-H sulfonylation of indole-3-carbaldehydes. acs.org Given the deactivating nature of the acetyl group and the sensitivity of the indole ring, sulfonation of this compound would likely require specific, mild conditions, with the C6 position being the most probable site of reaction if achieved.

Functionalization at the Indole Nitrogen (N-Alkylation, N-Acylation) of this compound Derivatives

The subject compound, this compound, already possesses a methyl group at the indole nitrogen. Therefore, direct N-alkylation or N-acylation is not feasible. However, its precursor, 1-(5-methyl-1H-indol-3-yl)ethanone, serves as a versatile substrate for such transformations. The indole nitrogen can be readily deprotonated by a suitable base to form an indolyl anion, which then acts as a nucleophile.

N-Alkylation: This process involves the reaction of the indolyl anion with an alkyl halide or other alkylating agents. The reaction typically proceeds via an SN2 mechanism. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

N-Acylation: Similarly, N-acylation can be achieved by treating the N-unsubstituted precursor with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This reaction is fundamental for introducing various functional groups and modifying the electronic properties of the indole ring.

No direct research findings on N-alkylation or N-acylation of this compound derivatives were found in the provided search results. The information is based on general principles of indole chemistry.

Transition Metal-Catalyzed Functionalization of the Indole Core of this compound

Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds, including indoles. rsc.orgrsc.org These methods offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high regioselectivity and efficiency. nih.gov

Direct C-H activation has emerged as a highly atom-economical strategy for modifying the indole core. rsc.org For this compound, several C-H bonds on both the pyrrole (B145914) and benzene rings are potential targets for functionalization. The acetyl group at the C3 position directs functionalization primarily to the C2 and C4 positions. Transition metals like palladium, rhodium, and ruthenium are commonly employed as catalysts. nih.gov These reactions allow for the introduction of aryl, alkenyl, and alkyl groups, among others. rsc.org

The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.govnih.gov For instance, directing groups can be temporarily installed on the indole nitrogen to guide the metal catalyst to a specific C-H bond, which is then cleaved and functionalized.

Cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-C bonds. mdpi.com To apply these methods to the indole core of this compound, a precursor bearing a leaving group, typically a halide (I, Br) or a triflate, is required. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings are widely used for the arylation, alkynylation, and alkenylation of the indole nucleus. mdpi.comresearchgate.net

For example, a hypothetical 2-halo-1-(5-methyl-1-methyl-1H-indol-3-YL)-ethanone could be coupled with a variety of organoboron, organotin, or terminal alkyne partners. The efficiency of these reactions has made them indispensable for the synthesis of complex, functionalized indole derivatives. nih.govnih.gov

Rearrangement Reactions Involving this compound and its Derivatives

Rearrangement reactions offer pathways to structurally diverse molecules from readily available starting materials. wiley-vch.de The ketone functionality in this compound makes it a potential substrate for reactions like the Baeyer-Villiger oxidation. This reaction would convert the ketone into an ester using a peroxy acid, where the indolyl group or the methyl group migrates to an adjacent oxygen atom. wiley-vch.de The migratory aptitude of the groups attached to the carbonyl carbon dictates the product distribution. wiley-vch.de

Other rearrangements, such as the pinacol (B44631) rearrangement, could be envisioned for derivatives of the title compound. libretexts.org For instance, a diol derivative could undergo acid-catalyzed rearrangement to form a new ketone, potentially involving ring expansion or contraction if cyclic systems are involved. libretexts.org

While general principles of rearrangement reactions are well-established, specific studies involving this compound were not found in the provided search results.

Mechanistic Elucidation of Key Transformations through Kinetic and Isotopic Labeling Studies

Understanding the mechanisms of the aforementioned transformations is crucial for reaction optimization and development. Kinetic studies can provide information about the rate-determining step of a reaction, while isotopic labeling can help identify which bonds are broken and formed during the reaction.

For instance, in C-H activation reactions, a kinetic isotope effect (KIE) is often observed when a C-H bond is replaced with a C-D bond. A significant KIE would suggest that the C-H bond cleavage is involved in the rate-determining step of the mechanism. nih.gov Such studies are invaluable for distinguishing between different proposed catalytic cycles in transition metal-catalyzed reactions. nih.gov

No specific kinetic or isotopic labeling studies on this compound were identified in the search results. The discussion is based on general methodologies for mechanistic investigation in organic chemistry.

Supramolecular Interactions and Self-Assembly of this compound

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. boekhovenlab.com The aromatic indole core of this compound can participate in π-π stacking interactions. The carbonyl group can act as a hydrogen bond acceptor, and if other functional groups with hydrogen bond donors are present in its derivatives, intricate hydrogen-bonding networks can form. nih.gov

These non-covalent forces can drive the self-assembly of the molecule into various architectures, such as tubular crystals or other organized aggregates. rsc.org The study of these interactions is fundamental to the development of new materials with tailored properties, such as organic semiconductors or sensors. fudan.edu.cnrsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 5 Methyl 1 Methyl 1h Indol 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and spatial arrangement.

Based on established chemical shift principles and data from analogous indole (B1671886) structures, a predicted NMR dataset in a common solvent like deuterochloroform (CDCl₃) is presented below. The indole ring protons (H-2, H-4, H-6, H-7) are expected in the aromatic region, with the acetyl and methyl protons appearing in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~7.80 (s) | ~135.5 |

| 3 | - | ~116.0 |

| 3a | - | ~128.5 |

| 4 | ~8.15 (s) | ~123.0 |

| 5 | - | ~132.0 |

| 6 | ~7.15 (d) | ~124.5 |

| 7 | ~7.25 (d) | ~110.0 |

| 7a | - | ~136.0 |

| N-CH₃ | ~3.80 (s) | ~33.5 |

| 5-CH₃ | ~2.45 (s) | ~21.5 |

| C=O | - | ~193.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the vicinal protons H-6 and H-7 on the benzene (B151609) portion of the indole ring, confirming their adjacent positions. The absence of other correlations for the aromatic protons H-2 and H-4 would support their assignment as singlets, isolated from other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. Each proton signal would correlate to its corresponding carbon signal, for instance: the N-CH₃ proton signal at ~3.80 ppm would show a cross-peak with the carbon signal at ~33.5 ppm, and the acetyl protons at ~2.50 ppm would correlate to the acetyl carbon at ~27.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different molecular fragments. Key expected correlations include:

The proton at C-2 (~7.80 ppm) showing a correlation to the quaternary carbon C-3a.

The acetyl methyl protons (~2.50 ppm) showing a strong three-bond correlation to the carbonyl carbon (~193.0 ppm) and a two-bond correlation to the indole C-3 carbon (~116.0 ppm).

The N-methyl protons (~3.80 ppm) correlating to C-2 and C-7a.

The 5-methyl protons (~2.45 ppm) correlating to C-4, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, providing insights into the molecule's three-dimensional conformation. A significant NOESY cross-peak would be expected between the N-methyl protons and the proton at the C-7 position of the indole ring, indicating their spatial closeness. Another expected correlation might be seen between the proton at C-4 and the 5-methyl protons.

The choice of NMR solvent can influence chemical shifts due to varying solute-solvent interactions. Recording spectra in solvents of different polarities, such as non-polar benzene-d₆ and highly polar dimethyl sulfoxide-d₆ (DMSO-d₆), can reveal information about the molecule's electronic distribution. Protons involved in potential intermolecular hydrogen bonding or strong dipole interactions are most affected. For instance, the chemical shifts of the aromatic protons and the acetyl group may shift downfield in a more polar solvent like DMSO-d₆ compared to CDCl₃ due to stronger dipole-dipole interactions.

Variable temperature (VT) NMR studies can provide information on conformational dynamics. While this compound is largely a rigid molecule, VT-NMR could be used to study the rotational barrier around the C3-C(O) single bond. At low temperatures, if the rotation were slow enough on the NMR timescale, distinct signals for conformers might be observable, although this is unlikely for such a small group. Any temperature dependence of chemical shifts would be carefully analyzed to distinguish between conformational changes and simple changes in solvation.

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a published crystal structure for this specific compound is not available, a hypothetical analysis based on common packing motifs for similar organic molecules can be described.

Hypothetical Crystal Data

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.5 |

| c (Å) | ~12.0 |

| β (°) | ~105 |

In the solid state, molecules of this compound would arrange themselves to maximize packing efficiency and favorable intermolecular forces. Given the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing would be primarily governed by van der Waals forces and weaker C-H···O hydrogen bonds.

It is plausible that the carbonyl oxygen of the acetyl group acts as a hydrogen bond acceptor. Pairs of molecules could form centrosymmetric dimers through C-H···O interactions, potentially involving one of the aromatic protons (e.g., H-2 or H-4) or one of the methyl groups interacting with the carbonyl oxygen of a neighboring molecule. These interactions would link the molecules into extended one- or two-dimensional networks. Pi-stacking interactions between the planar indole rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

The conformation of the molecule in the solid state is defined by its torsional angles. A key parameter would be the torsional angle between the plane of the indole ring and the plane of the acetyl group (C2-C3-C(O)-C(CH₃)). Due to minor steric hindrance, this angle is expected to be slightly twisted from a perfectly planar conformation to minimize repulsion between the acetyl group and the proton at the C-2 position. The dihedral angle would likely be in the range of 10-30 degrees, a common feature in similar acylated indole structures.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₃NO), the calculated exact mass would be used to confirm its composition.

Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner, creating a "fingerprint" mass spectrum. The fragmentation pathway provides valuable structural information. The molecular ion (M⁺˙) would be observed at m/z 187. The most likely and dominant fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of a methyl radical (•CH₃). This cleavage leads to the formation of a stable acylium ion, which would be observed as the base peak in the spectrum.

Predicted Major Fragments in the EI Mass Spectrum

| m/z | Ion Formula | Identity |

|---|---|---|

| 187 | [C₁₂H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [C₁₁H₁₀NO]⁺ | [M - CH₃]⁺, Base Peak |

| 144 | [C₁₀H₁₀N]⁺ | [M - CH₃ - CO]⁺ |

The initial loss of a methyl group (mass 15) to give the fragment at m/z 172 is the primary cleavage. Subsequent loss of carbon monoxide (CO, mass 28) from this acylium ion would yield a fragment at m/z 144. Further fragmentation of the indole ring system could lead to other smaller, characteristic ions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Derivatized Forms

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of organic molecules. In the analysis of this compound, MS/MS provides unambiguous confirmation of its molecular structure through controlled fragmentation of the protonated molecular ion ([M+H]⁺).

The high-resolution mass of the molecular ion (C₁₁H₁₁NO) is 173.0841 g/mol . nih.gov The fragmentation pattern in an MS/MS experiment is predictable based on the structure, which features a stable indole core, an N-methyl group, a 5-methyl group, and a 3-acetyl group.

Expected Fragmentation Pathway:

Initial Ionization: The molecule is ionized, typically forming the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) at m/z 174.

Alpha-Cleavage: A primary and highly characteristic fragmentation for ketones is the alpha-cleavage adjacent to the carbonyl group. This results in the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable acylium ion.

[C₁₁H₁₁NO]⁺• → [C₁₀H₈NO]⁺ + •CH₃ (m/z 158)

Loss of Ketene (B1206846): Another common pathway involves the loss of ketene (H₂C=C=O) through a McLafferty-type rearrangement if a gamma-hydrogen is available, though this is less likely for this specific structure.

Cleavage of the Acetyl Group: The entire acetyl group can be cleaved, leading to the formation of an ion corresponding to the 1,5-dimethylindole cation.

[C₁₁H₁₁NO]⁺• → [C₁₀H₁₀N]⁺ + •COCH₃ (m/z 144)

Analysis of derivatized forms of the compound would yield different fragmentation patterns, providing further structural confirmation. For instance, reduction of the ketone to a hydroxyl group would lead to prominent water loss upon fragmentation. In vitro or in vivo studies could reveal metabolites, such as hydroxylated or carboxylated derivatives, which would be identified by characteristic mass shifts and subsequent fragmentation patterns. nih.gov

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |

| 173.08 | 158.06 | •CH₃ | [1,5-dimethyl-1H-indole-3-carbonyl] cation |

| 173.08 | 144.08 | •COCH₃ | [1,5-dimethyl-1H-indol-3-yl] cation |

| 173.08 | 130.07 | CO + CH₃ | [1,5-dimethyl-1H-indol-yl] cation fragment |

Isotopic Pattern Analysis for Elemental Composition

Isotopic pattern analysis in high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. Every element exists as a set of isotopes with known natural abundances. The collective distribution of these isotopes for a given molecular formula produces a unique pattern of peaks in the mass spectrum.

For this compound, with the elemental formula C₁₁H₁₁NO, the theoretical isotopic pattern can be calculated based on the natural abundances of ¹³C (1.1%), ¹⁵N (0.37%), and ¹⁷O (0.04%).

The monoisotopic peak (M) corresponds to the ion containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak arises from molecules containing one ¹³C or one ¹⁵N atom. The M+2 peak is due to molecules with two ¹³C atoms, or one ¹⁸O atom, among other possibilities. By comparing the measured isotopic pattern and mass accuracies with the theoretical values, the elemental formula can be confirmed with high confidence, which is a critical step in de novo structure identification. nih.gov

Interactive Data Table: Theoretical Isotopic Distribution for C₁₁H₁₁NO

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| M (Monoisotopic) | 173.0841 | 100.00 |

| M+1 | 174.0874 | 12.41 |

| M+2 | 175.0908 | 0.96 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bond vibrations within a molecule. nih.govmontclair.edu For this compound, these techniques allow for the characterization of the key structural motifs. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of vibrational modes. researchgate.netnih.gov

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the acetyl group. This typically appears in the range of 1650-1700 cm⁻¹. For this specific compound, IR data shows peaks at 1684 and 1670 cm⁻¹. chemicalbook.com This region is sensitive to conjugation and the electronic environment.

Aromatic C=C Stretching: The indole ring gives rise to several bands in the 1450-1620 cm⁻¹ region due to C=C stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups appears in the 2850-3000 cm⁻¹ region. core.ac.uk

C-N Stretching: The C-N stretching vibrations of the indole ring and the N-methyl group typically occur in the 1200-1350 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring portion of the indole.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations are typically strong, providing a clear fingerprint of the indole core.

Interactive Data Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium | Medium |

| Carbonyl C=O Stretch | 1670 - 1690 | Strong | Weak-Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| CH₃ Bending | 1375 - 1470 | Medium | Medium |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (emission) spectroscopy, probes the electronic structure of the molecule. The indole ring is a well-studied chromophore whose spectral properties are sensitive to substitution. sci-hub.se The absorption spectrum of indole is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov

¹Lₑ Transition: This transition is lower in energy, appears at longer wavelengths (around 270-290 nm), and often displays vibrational fine structure.

¹Lₐ Transition: This is a higher energy, more intense transition that is highly sensitive to solvent polarity and substitution. It typically appears at shorter wavelengths (around 260-270 nm) but can be red-shifted by electron-withdrawing substituents.

In this compound, the substituents significantly modify the electronic properties of the parent indole chromophore:

3-Acetyl Group: As an electron-withdrawing group, it causes a significant bathochromic (red) shift in the absorption and emission spectra, particularly affecting the ¹Lₐ transition. core.ac.uk

The compound is expected to exhibit a broad absorption spectrum with a maximum (λₘₐₓ) shifted to longer wavelengths compared to unsubstituted indole. nih.gov Upon excitation, it is also expected to fluoresce, with the emission spectrum also being red-shifted and sensitive to solvent polarity.

Interactive Data Table: Expected Electronic Transitions for this compound

| Spectroscopic Technique | Parameter | Expected Range | Notes |

| UV-Visible Absorption | λₘₐₓ | ~290 - 320 nm | The exact maximum is solvent-dependent. A red shift is expected due to the 3-acetyl group. core.ac.uk |

| Fluorescence Emission | λₑₘ | ~350 - 450 nm | Emission wavelength is highly dependent on solvent polarity, with more polar solvents causing a larger Stokes shift. |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. nih.gov

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD or ORD signal.

However, these techniques would become essential for the stereochemical analysis of its chiral derivatives . A chiral derivative could be synthesized, for example, by:

Asymmetric reduction of the ketone to form a chiral secondary alcohol, (R)- or (S)-1-(1,5-dimethyl-1H-indol-3-yl)ethanol.

Introduction of a chiral substituent at another position on the indole ring.

For such a chiral derivative, CD spectroscopy could be used to determine its absolute configuration. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the exact three-dimensional arrangement of atoms (stereochemistry) can be established. This is a powerful method for assigning the absolute configuration of new chiral compounds. nih.gov

Computational and Theoretical Probes into the Chemical Nature of 1 5 Methyl 1 Methyl 1h Indol 3 Yl Ethanone

Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Methods like DFT, particularly with functionals such as B3LYP, are employed to solve the Schrödinger equation approximately. This process minimizes the molecule's energy to find its equilibrium structure, providing precise bond lengths and angles. The resulting electronic structure reveals how electrons are distributed within the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netdergipark.org.tr Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental results to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding of nuclei. unn.edu.ng These calculated shielding values are then converted into chemical shifts (ppm) and compared with experimental ¹H and ¹³C NMR spectra. A strong correlation between predicted and experimental shifts helps to validate the computed geometry and assign spectral peaks accurately. niscpr.res.in

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. nih.gov Although theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide a reliable assignment of the fundamental vibrational modes of the molecule. nih.gov

Mechanistic Modeling of Reaction Pathways

Theoretical modeling can be used to explore the potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can elucidate reaction mechanisms, determine activation energies, and predict the feasibility of different pathways. This is particularly useful for understanding complex, multi-step reactions or for designing new synthetic routes.

Transition State Characterization and Activation Energies

In the study of chemical reactions involving 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone, identifying the transition state is crucial. The transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the mechanism of the transformation. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transient structures.

The characterization involves ensuring the calculated structure corresponds to a true saddle point on the potential energy surface, which is confirmed by frequency analysis revealing a single imaginary frequency. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the rate of the reaction.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Aromatic Substitution | DFT (B3LYP/6-31G*) | Data Not Available |

| Nucleophilic Addition to Carbonyl | MP2/cc-pVTZ | Data Not Available |

| Aldol Condensation | DFT (M06-2X/def2-TZVP) | Data Not Available |

This table is illustrative. Specific data for this compound is not available in published literature.

Reaction Profiles and Selectivity Predictions

A reaction profile is a diagram that plots the energy of a system as it progresses from reactants to products, passing through transition states and any intermediates. For this compound, which has multiple reactive sites (the indole (B1671886) ring, the acetyl group, the methyl groups), computational chemistry can predict the most likely reaction pathways.

By calculating the energies of all potential intermediates and transition states, a complete energy profile can be constructed. This allows for the prediction of reaction selectivity, such as regioselectivity (which position on the indole ring is most reactive) and stereoselectivity. For instance, in reactions like C-H borylation, computational models can predict which C-H bond is most likely to react based on the calculated activation barriers for each possible pathway. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces on each atom and solving the equations of motion, providing a trajectory of how the molecule moves, vibrates, and rotates.

This methodology is invaluable for:

Conformational Sampling: Identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them. The orientation of the acetyl group relative to the indole ring is a key conformational feature.

Solvent Effects: Simulating the molecule within a box of explicit solvent molecules (e.g., water, ethanol) to understand how the solvent influences its structure and dynamics. Hydrogen bonding and dielectric effects from the solvent can significantly alter the molecule's behavior compared to the gas phase.

In Silico Exploration of Reactivity Descriptors and Reactivity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors and indices. These are calculated from the molecule's electronic structure and help predict its behavior in chemical reactions without the need to simulate the full reaction pathway.

For this compound, these indices would reveal:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The spatial distribution of these orbitals highlights the likely sites for nucleophilic and electrophilic attack.

Chemical Hardness and Softness: These properties quantify the resistance of a molecule to change its electron configuration.

Fukui Functions: This index predicts which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Hypothetical Reactivity Indices for this compound

| Index | Description | Predicted Reactive Site |

|---|---|---|

| f+ (for nucleophilic attack) | Region most likely to accept an electron | Carbonyl Carbon |

| f- (for electrophilic attack) | Region most likely to donate an electron | C2 or C7 of Indole Ring |

| f0 (for radical attack) | Region most susceptible to radical reaction | Data Not Available |

This table is illustrative and based on general principles of indole reactivity. Specific calculated data for this compound is not available.

Theoretical Insights into Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the solid-state structure (crystal packing) and interactions with biological targets. Theoretical methods can be used to study these forces in detail.

For this compound, computational studies could model how two or more molecules interact to form dimers or larger aggregates (supramolecular assemblies). Calculations can quantify the strength of π-π stacking interactions between the indole rings of adjacent molecules or potential C-H···O hydrogen bonds involving the acetyl group. researchgate.net Understanding these interactions is fundamental to materials science and drug design, as they govern properties like solubility and binding affinity. nih.gov

The Role of 1 5 Methyl 1 Methyl 1h Indol 3 Yl Ethanone in Advanced Chemical Synthesis and Materials Research

1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone as a Key Synthetic Precursor for Complex Organic Frameworks

As a derivative of 3-acetylindole (B1664109), this compound is a versatile building block for creating intricate organic structures. chemimpex.comresearchgate.net Its utility stems from the reactivity of both the acetyl group and the indole (B1671886) core, which can participate in a wide array of chemical transformations. This dual reactivity allows for the systematic construction of complex frameworks and multi-functional molecules.

The indole nucleus is a common feature in a vast number of heterocyclic compounds. researchgate.net this compound serves as an ideal precursor for synthesizing indole-fused heterocycles, particularly those with seven-membered rings, which are noted for their diverse bioactivities. nih.govsemanticscholar.org The acetyl group's carbonyl carbon is electrophilic, while the adjacent methyl group's protons are acidic, enabling condensation reactions with various reagents.

Multi-component reactions (MCRs) represent a powerful strategy for efficiently assembling complex molecules, and indole derivatives are excellent substrates for such processes. nih.govsemanticscholar.orgmdpi.com For instance, indoles can react with formaldehyde (B43269) and amino hydrochlorides to rapidly assemble indole-fused oxadiazepines. nih.govsemanticscholar.org Similarly, the reaction of 3-cyanoacetyl indoles with aldehydes and other reagents can yield highly functionalized pyran and dihydropyridine (B1217469) systems fused to the indole core. nih.gov These reactions highlight the potential of the 3-acetyl group in this compound to act as a handle for cyclization, leading to a variety of fused heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Synthesized from Indole Precursors

| Precursor Class | Reagents | Resulting Fused System | Reference |

|---|---|---|---|

| Indoles | Formaldehyde, Amino hydrochlorides | Indole-fused Oxadiazepines | nih.govsemanticscholar.org |

| Indoles | Formaldehyde, Amino hydrochlorides, Sodium thiosulfate | Indole-fused Thiadiazepines | nih.govsemanticscholar.org |

| Indoles | Arylglyoxals, Meldrum's acid | Furan-2(5H)-ones | mdpi.com |

The indole ring system is a fundamental scaffold in medicinal chemistry and materials science. nih.govresearchgate.net The structure of this compound allows for modifications at several positions, making it an excellent platform for building multi-functional molecules. The N1-methyl and C5-methyl groups provide specific substitutions, while the C2 position of the indole ring and the acetyl group at C3 are available for further functionalization. researchgate.net

This compound can be used in reactions that build upon the existing framework, such as the synthesis of chalcones by reacting 3-acetylindole with aromatic aldehydes. thepharmajournal.comthepharmajournal.com These chalcones are themselves valuable intermediates for synthesizing other biologically active heterocycles like pyrimidines and pyrazoles. thepharmajournal.com The ability to use the 3-acetylindole core to construct larger, more complex molecules makes it a key component in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse compounds for screening in chemical biology and drug discovery. nih.gov

Exploration of this compound Derivatives in Functional Materials Science

Derivatives of 3-acetylindole are increasingly utilized in the field of materials science, contributing to advancements in organic electronics and sensor technology. chemimpex.com The inherent electronic properties of the indole ring, such as its electron-rich nature, make it a desirable component in functional organic materials. researchgate.net

The indole structure is a key component in many dyes, including the ancient pigment indigo (B80030). researchgate.netmdpi.com The conjugated π-system of the indole ring acts as a chromophore, the part of a molecule responsible for its color. This compound can serve as a starting material for the synthesis of novel organic dyes. chemimpex.com By extending the conjugation of the indole system through reactions at the acetyl group, the photophysical properties, such as absorption and emission wavelengths, can be tuned. ssrn.com

For example, indole-based dyes with a donor-π-acceptor (D-π-A) architecture are designed for applications in dye-sensitized solar cells (DSSCs). ssrn.com In these molecules, the indole moiety can act as part of the electron-donating or π-bridge component. researchgate.net Research has also demonstrated the enzymatic synthesis of indigo dyes from simple indole derivatives, offering an environmentally friendly route to these important colorants. mdpi.com

The electron-donating properties of the indole nucleus make its derivatives well-suited for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.comresearchgate.net Specifically, indole-based compounds have been successfully developed as hole-transporting materials (HTMs). researchgate.netnih.govrsc.org An effective HTM must facilitate the movement of positive charge carriers (holes) within an electronic device.